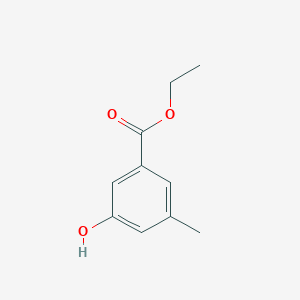

Ethyl 3-hydroxy-5-methylbenzoate

Vue d'ensemble

Description

Ethyl 3-hydroxy-5-methylbenzoate is a derivative of benzoate compounds . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

Ethyl 3-hydroxy-5-methylbenzoate can be synthesized using various methods. One of the methods reported for its synthesis is the esterification of p-cresotinic acid with absolute alcohol . Another method involves the use of tetracaine and pramocaine as the lead compounds to design benzoate compounds .Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-5-methylbenzoate can be analyzed using density functional theory (DFT) calculations . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers show differences from the conventional H-bonds .Chemical Reactions Analysis

The Williamson Ether Synthesis is a common reaction involving Ethyl 3-hydroxy-5-methylbenzoate. In this reaction, an alkyl halide (or sulfonate, such as a tosylate or mesylate) undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . Esterification also occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Physical And Chemical Properties Analysis

Esters, including Ethyl 3-hydroxy-5-methylbenzoate, have unique physical and chemical properties. They are derived from carboxylic acids, where the hydrogen in the -COOH group is replaced by a hydrocarbon group .Applications De Recherche Scientifique

Application 1: Antibiotic Potentiation

- Scientific Field : Microbiology

- Summary of Application : Ethyl 3,4-dihydroxybenzoate (EDHB), a plant phenolic compound, has been evaluated for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli .

- Methods of Application : The half-maximal inhibitory concentration, modulation assays, and time-kill studies were used to evaluate the EPI activity of EDHB . Dye accumulation/efflux and MALDI-TOF studies were also conducted .

- Results : EDHB has limited antibacterial activity but can potentiate the activity of antibiotics for drug-resistant E. coli . It significantly increases dye accumulation and reduces dye efflux, indicating its interference with substrate translocation via a bacterial efflux pump .

Application 2: Synthesis of Gefitinib

- Scientific Field : Organic Chemistry

- Summary of Application : A novel synthesis of gefitinib, a drug used in cancer treatment, starts from methyl 3-hydroxy-4-methoxybenzoate .

- Methods of Application : The process includes alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .

- Results : The paper does not provide specific results or outcomes of this synthesis .

Safety And Hazards

Orientations Futures

Ethyl 3-hydroxy-5-methylbenzoate and related products are used for scientific research . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Propriétés

IUPAC Name |

ethyl 3-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRTJJDLQPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-5-methylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)

![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)